Cas no 1153395-70-0 (4-Fluoro-2-(1-pyrrolidinylmethyl)aniline)

4-Fluoro-2-(1-pyrrolidinylmethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-FLUORO-2-(1-PYRROLIDINYLMETHYL)ANILINE
- 4-fluoro-2-(pyrrolidin-1-ylmethyl)aniline
- 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline
-
- Inchi: 1S/C11H15FN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2
- InChI Key: OTKNIWUFVLBRDV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)CN1CCCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Topological Polar Surface Area: 29.3
4-Fluoro-2-(1-pyrrolidinylmethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM372196-5g |
4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline |
1153395-70-0 | 95%+ | 5g |
$499 | 2023-01-04 | |
Chemenu | CM372196-1g |
4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline |
1153395-70-0 | 95%+ | 1g |
$186 | 2023-01-04 |
4-Fluoro-2-(1-pyrrolidinylmethyl)aniline Related Literature
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline
Professional Introduction to 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline (CAS No. 1153395-70-0)
4-Fluoro-2-(1-pyrrolidinylmethyl)aniline, identified by its CAS number 1153395-70-0, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro substituent and a pyrrolidinylmethyl side chain makes it a versatile candidate for further exploration in synthetic chemistry and pharmacological research.
The compound's structure consists of an aniline core, which is a well-known aromatic amine often found in various bioactive molecules. The introduction of a fluoro group at the 4-position enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. Additionally, the pyrrolidinylmethyl moiety contributes to the compound's ability to interact with biological targets, making it a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate neurological pathways. The aniline moiety in 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline is particularly relevant in this context, as it has been shown to exhibit properties that could be beneficial in treating neurodegenerative diseases. Studies have suggested that compounds with similar structures may interfere with the aggregation of amyloid-beta peptides, a key pathological marker in Alzheimer's disease. This potential application has prompted researchers to investigate the compound's efficacy and safety profiles further.
The synthesis of 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent attachment of the pyrrolidinylmethyl group often involves nucleophilic substitution or condensation reactions, depending on the synthetic route chosen. These steps must be carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
Evaluation of the pharmacological properties of 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline has revealed several interesting characteristics. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress, which are implicated in various chronic diseases. Furthermore, preliminary animal models have shown that the compound may have neuroprotective effects without significant side effects. These findings have encouraged researchers to conduct more extensive clinical trials to validate its therapeutic potential.
The role of computational chemistry in the study of 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to predict the compound's binding affinity to biological targets and its metabolic pathways. These predictions help guide experimental design and reduce the time and cost associated with drug discovery. Additionally, computational studies have provided insights into the structural modifications that could enhance the compound's efficacy and selectivity.
The future prospects for 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline are promising, with ongoing research aimed at expanding its therapeutic applications. Investigators are exploring its potential use in treating not only neurodegenerative diseases but also other conditions such as cancer and autoimmune disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process, leading to new treatments that could improve patient outcomes significantly.
In conclusion, 4-Fluoro-2-(1-pyrrolidinylmethyl)aniline (CAS No. 1153395-70-0) is a compound with remarkable potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further development. As our understanding of its mechanisms of action continues to grow, so too does our optimism for its role in addressing some of the most challenging medical conditions faced today.
1153395-70-0 (4-Fluoro-2-(1-pyrrolidinylmethyl)aniline) Related Products
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)



